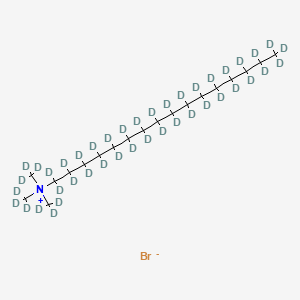

Hexadecyltrimethylammonium Bromide-d42

Übersicht

Beschreibung

Hexadecyltrimethylammonium Bromide-d42, also known as Cetrimonium Bromide-d42, is a biochemical compound used in proteomics research . It has the molecular formula C19H42BrN . This compound is a bactericidal, cationic detergent .

Molecular Structure Analysis

The molecular weight of Hexadecyltrimethylammonium Bromide-d42 is 406.7 g/mol . The InChI representation of the molecule is InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; .

Chemical Reactions Analysis

Hexadecyltrimethylammonium Bromide-d42 plays a key role in precipitating nucleic acids and can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis .

Physical And Chemical Properties Analysis

Hexadecyltrimethylammonium Bromide-d42 has a molecular weight of 406.7 g/mol. It does not have any hydrogen bond donors but has one hydrogen bond acceptor. The compound has 15 rotatable bonds. Its exact mass and monoisotopic mass are both 405.51369 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification : Hexadecyltrimethylammonium Bromide is synthesized for use in various applications, including as a cationic detergent and in the preparation of gold nanorods. Modification of gold nanorods using phosphatidylcholine is done to reduce the cytotoxicity of Hexadecyltrimethylammonium Bromide, which is necessary for their preparation (Gurudutt, Srinivas, & Srinivas, 1993); (Takahashi et al., 2006).

Medical Research : In medical research, Hexadecyltrimethylammonium Bromide is used as a carrier in a bulk liquid membrane to model the rapid excretion of bilirubin during phototherapy of jaundice (Eichinger, Falk, & Sobczak, 1983).

Micelle Formation : The formation of micelles of Hexadecyltrimethylammonium Bromide in water-N,N-Dimethylformamide solutions and the effects of temperature and composition on this process have been investigated (Ionescu, Tokuhiro, & Czerniawski, 1979).

Environmental Applications : For environmental applications, Hexadecyltrimethylammonium Bromide is used in the sorption of perfluorooctane sulfonate (PFOS) on immobilized mesoporous SiO2 hollow sphere, demonstrating its potential in water treatment (Zhou, Pan, & Zhang, 2013).

Material Science : In material science, Hexadecyltrimethylammonium Bromide is used in the formation of antireflection coatings on silicate glass, where it influences the light transmission and hardness of the coatings (Troitskiǐ et al., 2020).

Soil Science : The use of Hexadecyltrimethylammonium Bromide in soil science involves enhancing the mobilization and subsequent transport of colloidal iron oxides by selectively blocking negatively charged sites within soil or aquifer sediments (Seaman & Bertsch, 2000).

Wirkmechanismus

Target of Action

Hexadecyltrimethylammonium Bromide-d42, also known as Cetrimonium Bromide or CTAB, is a quaternary ammonium cation . Its primary targets are nucleic acids . It plays a key role in precipitating nucleic acids, making it useful in the isolation of high molecular weight DNA for use in polymerase chain reaction (PCR) analysis .

Mode of Action

CTAB is a cationic detergent . It interacts with its targets, the nucleic acids, by neutralizing their negative charges, which allows the nucleic acids to precipitate out of solution . This interaction is crucial in the isolation of DNA for various molecular biology applications .

Biochemical Pathways

Its ability to precipitate nucleic acids suggests that it may interfere with processes involving dna and rna, such as transcription and replication .

Result of Action

The primary result of Hexadecyltrimethylammonium Bromide-d42’s action is the precipitation of nucleic acids . This makes it a valuable tool in molecular biology, particularly in the isolation of DNA for PCR analysis .

Action Environment

The action of Hexadecyltrimethylammonium Bromide-d42 can be influenced by various environmental factors. For instance, its effectiveness as a cationic detergent can be neutralized by soaps and anionic detergents . Additionally, it is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .

Safety and Hazards

Hexadecyltrimethylammonium Bromide-d42 is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecyltrimethylammonium Bromide-d42 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)